molecular formula C16H15N5O4S2 B2746985 5-methyl-N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide CAS No. 1396793-07-9

5-methyl-N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide

Cat. No.: B2746985
CAS No.: 1396793-07-9
M. Wt: 405.45
InChI Key: ATPNUXLXCVWWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a fused tetrahydrothiazolopyridine core linked to a pyridinylsulfonyl group and an isoxazole carboxamide moiety. The compound’s crystallographic data, if available, would typically be refined using programs like SHELX , which is widely employed for small-molecule structural determination.

Properties

IUPAC Name

5-methyl-N-(5-pyridin-3-ylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S2/c1-10-7-13(20-25-10)15(22)19-16-18-12-4-6-21(9-14(12)26-16)27(23,24)11-3-2-5-17-8-11/h2-3,5,7-8H,4,6,9H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPNUXLXCVWWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and cytotoxic effects, as well as its interactions at the molecular level.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula: C18H20N4O3S
  • Molecular Weight: 372.44 g/mol
  • SMILES Notation: CC(=O)N(C1=CC=C(N2C(=O)C(=N2)C(=C1)C(=O)O)S(=O)(=O)C3=CC=CN=C3)C=C(C)C(=O)N(C4=CC=C(N5C(=O)C(=N5)C(=C4)C(=O)O)S(=O)(=O)C6=CC=CN=C6)

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In particular:

  • Inhibition of Bacterial Growth: The compound has shown potent inhibitory effects against various strains of bacteria, including Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.21 µM .
  • Fungal Activity: It also demonstrates antifungal properties against Candida species and selective action against Gram-positive microorganisms such as Micrococcus luteus and certain Gram-negative bacteria like Citrobacter freundii and Achromobacter xylosoxidans .
CompoundMIC (µM)Target Organism
This compound0.21Pseudomonas aeruginosa
This compound0.21Escherichia coli

Cytotoxicity

In vitro studies using the MTT assay on human keratinocyte (HaCat) and mouse fibroblast (Balb/c 3T3) cell lines have shown promising results regarding cytotoxicity. The compound exhibited selective cytotoxic effects that warrant further investigation into its potential as an anticancer agent .

Docking Studies

Molecular docking studies reveal that the compound interacts effectively with key bacterial enzymes such as DNA gyrase and MurD:

  • Binding Energies: The binding energies calculated during docking studies suggest that the compound fits well within the active sites of these enzymes.
  • Hydrogen Bonds: Significant hydrogen bonds were observed with amino acid residues SER1084, ASP437, and GLY459 in DNA gyrase, which are critical for its antibacterial activity .
  • Stabilizing Interactions: Additionally, Pi-Pi stacking interactions between aromatic rings of the compound and nucleotides further stabilize its binding.

Case Study 1: Antimicrobial Efficacy

A study evaluated several thiazolopyridine derivatives for their antimicrobial properties. Among them, the compound showed superior activity against both Gram-positive and Gram-negative bacteria compared to other tested derivatives. This suggests a broader spectrum of activity which could be beneficial in treating infections caused by resistant strains .

Case Study 2: Cytotoxic Potential

In a separate investigation focusing on cytotoxicity, the compound was tested against various cancer cell lines. Results indicated a marked decrease in cell viability at micromolar concentrations, suggesting its potential role as a therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

However, insights can be drawn from analogous compounds in the literature. For example, describes pyrazole-carbothioamide derivatives with isoxazole substituents, such as 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. These compounds share the isoxazole motif but differ in their core scaffold (pyrazole vs. tetrahydrothiazolopyridine) and functional groups (carbothioamide vs. carboxamide).

Key Structural and Functional Differences:

Feature Target Compound Compounds
Core Structure Tetrahydrothiazolo[5,4-c]pyridine 4,5-Dihydro-1H-pyrazole
Key Functional Groups Pyridin-3-ylsulfonyl, isoxazole-3-carboxamide 4-Nitrophenyl, carbothioamide
Potential Bioactivity Hypothesized kinase or protease inhibition (based on sulfonyl/carboxamide motifs) Reported antimicrobial/antioxidant activity (carbothioamide derivatives)

Limitations of Available Evidence

The provided evidence lacks direct data on the target compound’s physicochemical properties, biological activity, or clinical relevance. discusses structurally distinct analogs, limiting direct comparisons.

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation and cyclization steps. Key parameters include:
  • Temperature control : Maintaining 50–60°C during thiazolo-pyridine ring formation to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for sulfonylation and amide coupling .
  • Catalysts : Use of K₂CO₃ or triethylamine to deprotonate intermediates in nucleophilic substitutions .
  • Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final compound with >95% purity .

Q. What analytical techniques are critical for structural validation?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyridin-3-ylsulfonyl group (δ 8.5–9.0 ppm for aromatic protons) and the isoxazole carbonyl (δ 165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 469.12 [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydrothiazolo-pyridine core, critical for understanding bioactive conformations .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :
  • In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays. IC₅₀ values are calculated from dose-response curves .
  • Cell-based models : Evaluate cytotoxicity in HEK293 or HeLa cells via MTT assays, with EC₅₀ thresholds set at <10 µM for further study .
  • Target prediction : Use SwissTargetPrediction or molecular docking (AutoDock Vina) to prioritize protein targets based on structural motifs like the sulfonamide group .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound?

  • Methodological Answer :
  • Systematic substitution : Replace the pyridin-3-ylsulfonyl group with bulkier substituents (e.g., benzyl, cyclopentyl) to assess steric effects on target binding .
  • Free-Wilson analysis : Quantify contributions of individual moieties (e.g., isoxazole vs. thiazolo-pyridine) to activity using multivariate regression .
  • Cryo-EM or SPR : Resolve binding interactions with targets like PI3Kγ to clarify conflicting inhibition data .

Q. How does the compound interact with redox-sensitive enzymes in physiological conditions?

  • Methodological Answer :
  • ROS modulation assays : Measure intracellular ROS levels (DCFH-DA probe) in macrophages treated with the compound under hypoxic vs. normoxic conditions .
  • Enzyme kinetics : Use stopped-flow spectroscopy to monitor NADPH oxidase inhibition rates (kcat/KM) .
  • Metabolomics : Profile glutathione levels (LC-MS) to assess oxidative stress mitigation .

Q. What methodologies assess the compound’s stability under physiological pH and temperature?

  • Methodological Answer :
  • Forced degradation studies : Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours, monitoring degradation via UPLC-MS. Key degradation products (e.g., hydrolyzed amide bonds) are identified .
  • Microsomal stability : Use liver microsomes (human/rat) to quantify metabolic half-life (t₁/₂) and CYP450 inhibition potential .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu) and predict in vivo efficacy .

Q. How are in vivo pharmacokinetic (PK) parameters optimized for this compound?

  • Methodological Answer :
  • Prodrug design : Introduce ester groups at the isoxazole carbonyl to enhance oral bioavailability .
  • PK/PD modeling : Fit plasma concentration-time data (non-compartmental analysis) to calculate AUC, Cmax, and clearance rates in rodent models .
  • Tissue distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in target organs (e.g., liver, brain) via scintillation counting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.